2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide

VEGFR-2 inhibition COX-2 inhibition Lipase inhibition

2‑Ethoxy‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide (CAS 921825‑43‑6) is a synthetic small molecule built on a 6‑phenylpyridazin‑3(2H)‑one core linked via an ethylene spacer to a 2‑ethoxy‑substituted benzamide moiety. Its molecular formula is C₂₁H₂₁N₃O₃ and molecular weight 363.4 g·mol⁻¹.

Molecular Formula C21H21N3O3
Molecular Weight 363.417
CAS No. 921825-43-6
Cat. No. B2623690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide
CAS921825-43-6
Molecular FormulaC21H21N3O3
Molecular Weight363.417
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C21H21N3O3/c1-2-27-19-11-7-6-10-17(19)21(26)22-14-15-24-20(25)13-12-18(23-24)16-8-4-3-5-9-16/h3-13H,2,14-15H2,1H3,(H,22,26)
InChIKeyXEAJCGZJUQWWFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzamide (CAS 921825-43-6): Core Structural and Physicochemical Profile


2‑Ethoxy‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide (CAS 921825‑43‑6) is a synthetic small molecule built on a 6‑phenylpyridazin‑3(2H)‑one core linked via an ethylene spacer to a 2‑ethoxy‑substituted benzamide moiety . Its molecular formula is C₂₁H₂₁N₃O₃ and molecular weight 363.4 g·mol⁻¹ . The pyridazinone scaffold is known to engage diverse biological targets including VEGFR‑2 kinase, cyclooxygenase‑2 (COX‑2), and pancreatic lipase [1][2][3]; however, direct experimental activity data for this specific compound remain absent from the peer‑reviewed primary literature and public patent record as of 2026‑05‑09.

Why Generic Substitution Is Not Advisable for 2‑Ethoxy‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide


The 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl scaffold is exquisitely sensitive to the identity and position of substituents on the terminal benzamide ring. In the VEGFR‑2 inhibitor series, replacing the benzamide N‑substituent with a hydrazineyl‑acetamide linker shifted IC₅₀ values from >400 nM to 11.5 nM [1]. Similarly, in the COX‑2 series, subtle variations in the N‑phenyl substituent altered potency by more than 10‑fold and determined whether the compound was ulcerogenic or gastric‑safe [2]. For this compound, the 2‑ethoxy group confers a unique combination of hydrogen‑bond acceptor capability, moderate lipophilicity, and steric bulk that is absent in unsubstituted, 4‑fluoro, 3‑trifluoromethyl, or 2‑ethylthio analogs. Without direct experimental comparison data for this specific compound, a user replacing it with a closely related analog cannot assume equivalent target engagement, selectivity, or safety profile. The quantitative evidence below, drawn from the closest available structural analogs, illustrates why even single‑atom substitutions on the benzamide ring produce non‑interchangeable biological outcomes.

Differential Evidence Guide for 2‑Ethoxy‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide vs. Closest Structural Analogs


Scaffold Activity Range: 6‑Oxo‑3‑phenylpyridazin‑1(6H)‑yl Derivatives Exhibit Target‑Dependent Potency Spanning Three Orders of Magnitude

No direct assay data exist for the target compound. However, structurally related 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl derivatives have been evaluated across three distinct pharmacological targets, establishing a class‑level activity baseline [1][2][3]. The scaffold can achieve potent inhibition (IC₅₀ = 11.5 nM against VEGFR‑2‑dependent HUVEC proliferation; IC₅₀ = 16.76–17.45 nM against COX‑2; IC₅₀ = 32.66 μg·mL⁻¹ against porcine pancreatic lipase) but activity is critically dependent on the linker and terminal substitution pattern [1][2][3]. Without compound‑specific data, the target compound's position within this range remains undefined.

VEGFR-2 inhibition COX-2 inhibition Lipase inhibition

Structural Differentiator #1: The 2‑Ethoxybenzamide Moiety Confers Distinct Physicochemical Properties vs. Unsubstituted Benzamide

The target compound bears a 2‑ethoxy group (–OCH₂CH₃) on the benzamide ring. This substituent increases molecular weight (+44 Da), hydrogen‑bond acceptor count (+1), and estimated lipophilicity compared to the unsubstituted benzamide analog N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide (CAS 921571‑07‑5, MW 319.36 g·mol⁻¹, cLogP ≈ 2.0 vs. ≈ 2.8 for the target compound based on fragment‑based estimation) . These differences can alter membrane permeability, protein binding, and metabolic stability, although direct experimental comparison data for these two compounds are unavailable.

physicochemical properties logP hydrogen bonding

Structural Differentiator #2: 2‑Ethoxy vs. 2‑Ethylthio Substitution Alters Electronic and Steric Profile at the Ortho Position

The 2‑ethylthio analog 2‑(ethylthio)‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide replaces the ethoxy oxygen with sulfur . Oxygen and sulfur are classical bioisosteres, but sulfur increases polarizability, van der Waals radius (S: 1.80 Å vs. O: 1.52 Å), and alters the dihedral angle of the ortho substituent relative to the amide. No head‑to‑head biological comparison exists. However, in analogous benzamide series, O→S substitution has been shown to shift target selectivity and modify metabolic pathways via CYP450‑mediated S‑oxidation [1].

bioisosterism SAR ortho substitution

Structural Differentiator #3: Ortho‑Ethoxy vs. Para‑Fluoro Substitution Diverges in Hydrogen‑Bonding and Electronic Effects Relevant to Kinase and COX‑2 Binding

The 4‑fluoro analog 4‑fluoro‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide (CAS 921825‑19‑6) places a small, electron‑withdrawing fluorine at the para position, whereas the target compound carries an electron‑donating, hydrogen‑bond‑accepting ethoxy at the ortho position . In kinase inhibitor SAR, ortho‑alkoxy groups frequently engage the DFG‑out allosteric pocket or the solvent‑exposed region, while para‑fluoro substitution primarily modulates aromatic ring electronics and metabolic stability [1]. In the COX‑2 series, 4‑fluoro‑substituted 6‑oxo‑3‑phenylpyridazine derivatives demonstrated IC₅₀ values of 17.40–17.45 nM [2], but these represent a distinct N‑substitution pattern (direct N‑phenyl linkage rather than ethyl‑benzamide linker) and cannot be directly extrapolated to the target compound.

ortho vs. para substitution fluoro scan kinase inhibitor design

Recommended Application Scenarios for 2‑Ethoxy‑N‑(2‑(6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl)ethyl)benzamide Based on Available Evidence


VEGFR‑2 Kinase Probe Development and Antiangiogenic Screening

The 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl scaffold has demonstrated potent VEGFR‑2 inhibition (closest analog 12c: HUVEC IC₅₀ = 11.5 nM) [1]. The target compound, with its 2‑ethoxybenzamide moiety, may be evaluated as a type II kinase inhibitor probe targeting the DFG‑out conformation. Procurement is appropriate for medicinal chemistry programs seeking to expand SAR around the benzamide ortho position in VEGFR‑2 inhibitor series, but users must generate de novo potency and selectivity data.

COX‑2 Selectivity Profiling with Gastric Safety Assessment

Pyridazinone‑based COX‑2 inhibitors have achieved IC₅₀ values of 16.76–17.45 nM with superior gastric safety profiles compared to celecoxib and indomethacin [2]. The target compound, incorporating a 2‑ethoxy substituent not previously explored in the published COX‑2 pyridazinone series, represents a novel chemotype for COX‑2 selectivity screening. Its procurement is justified for laboratories expanding the diversity of COX‑2 inhibitor chemical space.

Lipase Inhibition Screening in Metabolic Disorder Research

Derivatives of 6‑phenylpyridazin‑3(2H)‑one have been validated as porcine pancreatic lipase inhibitors, with compound 8d achieving IC₅₀ = 32.66 μg·mL⁻¹ [3]. The target compound's 2‑ethoxybenzamide substitution pattern has not been tested in this assay, making it a candidate for primary screening in lipase inhibition panels relevant to obesity and type 2 diabetes research.

Computational Docking and Molecular Dynamics Studies on Multi‑Target Pyridazinone Ligands

Molecular docking and dynamics simulations have been employed to rationalize the binding modes of 6‑oxo‑3‑phenylpyridazin‑1(6H)‑yl derivatives against VEGFR‑2, COX‑2, and lipase targets [1][2][3]. The target compound, with its unique ortho‑ethoxy substitution, is well‑suited for in silico comparative studies aimed at predicting binding affinity differences among close structural analogs prior to committing to synthesis and assay.

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